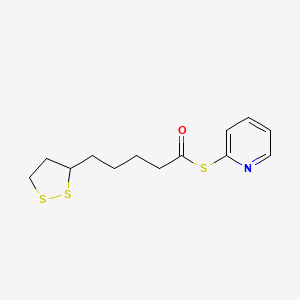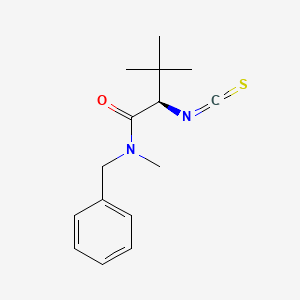
Urea, (2,3-dihydroxypropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, (2,3-dihydroxypropyl)- is a chemical compound that features a urea moiety attached to a 2,3-dihydroxypropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (2,3-dihydroxypropyl)- typically involves the reaction of urea with 2,3-dihydroxypropylamine. This reaction can be carried out under mild conditions, often in an aqueous solution. The reaction proceeds through the nucleophilic addition of the amine to the carbonyl group of urea, followed by the formation of the desired product .
Industrial Production Methods
Industrial production of Urea, (2,3-dihydroxypropyl)- may involve similar synthetic routes but on a larger scale. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pH, and concentration of reactants. Catalysts may also be employed to enhance the reaction rate and selectivity .
化学反応の分析
Types of Reactions
Urea, (2,3-dihydroxypropyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group of urea can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed in substitution reactions.
Major Products
Oxidation: Carbonyl compounds such as aldehydes or ketones.
Reduction: Amines.
Substitution: Ethers or esters.
科学的研究の応用
Urea, (2,3-dihydroxypropyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
作用機序
The mechanism of action of Urea, (2,3-dihydroxypropyl)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and other biomolecules, potentially altering their structure and function. The urea moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
類似化合物との比較
Similar Compounds
Glycerol: Similar in structure due to the presence of hydroxyl groups.
Urea: Shares the urea moiety but lacks the 2,3-dihydroxypropyl group.
Glycerol carbonate: Contains a glycerol backbone but differs in functional groups
Uniqueness
Urea, (2,3-dihydroxypropyl)- is unique due to the combination of the urea moiety and the 2,3-dihydroxypropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
CAS番号 |
885024-83-9 |
|---|---|
分子式 |
C4H10N2O3 |
分子量 |
134.13 g/mol |
IUPAC名 |
2,3-dihydroxypropylurea |
InChI |
InChI=1S/C4H10N2O3/c5-4(9)6-1-3(8)2-7/h3,7-8H,1-2H2,(H3,5,6,9) |
InChIキー |
IWJFGRNIFIABLP-UHFFFAOYSA-N |
正規SMILES |
C(C(CO)O)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 3-[1-(5-nitropyridin-2-yl)-1H-pyrazol-4-yl]propanoate](/img/structure/B12616192.png)

![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-phenoxy-](/img/structure/B12616201.png)
![2,4-Dichloro-N-[2-(thiophen-2-yl)ethenesulfonyl]benzamide](/img/structure/B12616206.png)
![6-Methyl-2-{3-[(3-oxobutyl)amino]phenoxy}pyridine-3-carboxylic acid](/img/structure/B12616217.png)
![2-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12616223.png)


![5-{[3-Iodo-6-(trifluoromethyl)pyridin-2-YL]oxy}pent-2-enoic acid](/img/structure/B12616239.png)




